3,3-Bis(chloromethyl)oxetane
Overview
Description
3,3-Bis(chloromethyl)oxetane is an organic compound with the molecular formula C5H8Cl2O. It is a four-membered ring structure containing two chloromethyl groups attached to the oxetane ring. This compound is known for its role as an intermediate in the synthesis of energetic polymers, such as poly(bis(azidomethyl)oxetane), which are studied for use as propellant binders in rocket fuels .
Mechanism of Action
Target of Action
3,3-Bis(chloromethyl)oxetane (BCMO) is primarily used as an intermediate in the synthesis of poly(bis(azidomethyl)oxetane (PolyBAMO), an energetic polymer that is being studied for use as a propellant binder for rocket fuel . The primary target of BCMO is therefore the chemical reactions involved in the production of PolyBAMO.
Mode of Action
BCMO is formed in solution via cyclization of pentaerythritol trichlorohydrin with a non-organic base like sodium hydroxide . It then reacts with sodium azide to form PolyBAMO. This reaction takes place in an alkaline solution with tetrabutyl ammonium bromide, which acts as a phase transfer catalyst .
Biochemical Pathways
Its primary biochemical pathway is its transformation into PolyBAMO through the reactions mentioned above .
Pharmacokinetics
It can cause kidney damage, lacrimation, and somnolence if consumed .
Result of Action
The primary result of BCMO’s action is the production of PolyBAMO, a high-energy polymer. PolyBAMO is being studied for its potential use as a propellant binder for rocket fuel .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Bis(chloromethyl)oxetane is typically synthesized through the cyclization of pentaerythritol trichlorohydrin with a non-organic base like sodium hydroxide. The reaction involves the formation of the oxetane ring by intramolecular cyclization .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of N,N-dimethylformamide and thionyl chloride to produce the Vilsmeier reagent, which then reacts to form the desired compound . This method ensures high yields and purity suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(chloromethyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups.
Ring-Opening Reactions: The oxetane ring can be opened under certain conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions:
Sodium Azide: Used for substitution reactions to form azide derivatives.
Tetrabutyl Ammonium Bromide: Acts as a phase transfer catalyst in substitution reactions.
Alkaline Solutions: Provide the necessary conditions for certain substitution reactions.
Major Products:
Poly(bis(azidomethyl)oxetane): Formed from the reaction with sodium azide, this polymer is studied for its energetic properties.
Scientific Research Applications
3,3-Bis(chloromethyl)oxetane has several scientific research applications:
Biology and Medicine:
Comparison with Similar Compounds
3,3-Bis(bromomethyl)oxetane: Similar in structure but with bromine atoms instead of chlorine.
Oxetane-3-methanol: Contains a hydroxymethyl group instead of chloromethyl groups.
2-(Bromomethyl)oxetane: Has a single bromomethyl group attached to the oxetane ring.
Uniqueness: 3,3-Bis(chloromethyl)oxetane is unique due to its dual chloromethyl groups, which provide multiple reactive sites for chemical modifications.
Properties
IUPAC Name |
3,3-bis(chloromethyl)oxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXURGFRDGROIKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
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Related CAS |
25323-58-4 | |
Record name | Oxetane, 3,3-bis(chloromethyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID9058816 | |
Record name | 3,3-Bis(chloromethyl)oxetane | |
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Molecular Weight |
155.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
The monomer unit of a thermoplastic resin trademarked Penton., Natural, black, or olive green solid; [HSDB] "The monomer unit of a thermoplastic resin trademarked Penton. " mp = 18.9 deg C; [CAMEO] Liquid; [MSDSonline] | |
Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
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Record name | Oxetane, 3,3-bis(chloromethyl)- | |
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Boiling Point |
217 °F at 30 mmHg (EPA, 1998) | |
Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
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Density |
1.4 | |
Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
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Color/Form |
Finely divided powder for coatings, Natural, black, or olive green molding powder. | |
CAS No. |
78-71-7, 25323-58-4 | |
Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
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Record name | 3,3-Bis(chloromethyl)oxetane | |
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Record name | Oxetane, 3,3-bis(chloromethyl)- | |
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Record name | Oxetane, 3,3-bis(chloromethyl)-, homopolymer | |
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Record name | Oxetane, 3,3-bis(chloromethyl)- | |
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Record name | 3,3-Bis(chloromethyl)oxetane | |
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Record name | 3,3-bis(chloromethyl)oxetane | |
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Record name | 3,3-BIS(CHLOROMETHYL)OXETANE | |
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Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
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Melting Point |
66 °F (EPA, 1998) | |
Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
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URL | https://cameochemicals.noaa.gov/chemical/10007 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for polymerizing BCMO?
A1: BCMO can be polymerized via cationic ring-opening polymerization. Various catalysts have proven effective, including:
- Boron trifluoride (BF3) [, , , ] and its complexes, particularly BF3 diethyl etherate [, ].
- Aluminum alkyls, such as triethylaluminum in conjunction with water [, ].
- Radiation-induced polymerization, utilizing gamma rays [, ] or electron beams [, ].
Q2: How does the polymerization mechanism of BCMO differ from other cyclic ethers?
A2: While BCMO generally polymerizes through a cationic mechanism like other cyclic ethers, its polymerization with Al(iso-C4H9)3/water catalyst system exhibits unique characteristics. This system produces insoluble polymers, suggesting the formation of long-living active species and a potential for entanglement of high molecular weight macromolecules [].
Q3: Can BCMO polymerization be controlled to produce polymers with specific molecular weights?
A3: Yes, achieving specific molecular weights in poly-BCMO is crucial for tailoring its properties. The molecular weight can be influenced by factors such as:
- Catalyst concentration: Higher catalyst concentrations generally lead to lower molecular weights [, ].
- Polymerization temperature: Higher temperatures can promote chain transfer reactions, limiting molecular weight [].
- Chain transfer agents: Incorporating low molecular weight ethers as chain transfer agents can effectively control the molecular weight of the resulting polymers [].
Q4: What are the challenges associated with high-temperature BCMO polymerization?
A5: While high-temperature polymerization using i-Bu3Al as a catalyst can yield high molecular weight poly-BCMO, challenges include the formation of insoluble products at lower temperatures, potentially due to entanglement of high molecular weight macromolecules and macrocycle formation [].
Q5: What types of monomers can be copolymerized with BCMO?
A5: BCMO exhibits copolymerization potential with various monomers, including:
Q6: How does the presence of BCMO affect the copolymerization process?
A7: The bulky chloromethyl groups of BCMO can influence the copolymerization process. For instance, in copolymerization with tetrahydrofuran (THF), the penultimate unit effect becomes significant due to the steric and electronic influences of the chloromethyl substituents [].
Q7: What are the benefits of copolymerizing BCMO with other monomers?
A8: Copolymerization allows for tailoring the properties of the final polymer. For example, copolymerizing BCMO with ε-caprolactone produces a miscible blend with a single, composition-dependent glass transition temperature, different from the parent polymers []. Incorporating 3-chloromethyl-3-(2,5,8-trioxadecyl)oxetane into poly(BAMO) (synthesized from 3,3-bis(azidomethyl)oxetane) reduces its crystallinity and glass transition temperature [].
Q8: What are the key properties of poly-BCMO that make it useful in various applications?
A8: Poly-BCMO, commercially known as Penton, possesses several advantageous properties:
- High chemical resistance: It exhibits resistance to a wide range of chemicals, including acids, bases, and solvents [, ].
- Low permeability: It acts as a barrier to gases and liquids, making it suitable for protective coatings [, ].
- Good mechanical strength: Poly-BCMO displays favorable strength and toughness, particularly in blend formulations [, ].
Q9: How can the properties of poly-BCMO be further enhanced?
A10: Blending poly-BCMO with other polymers, such as chloroprene rubber, nylon 6, chlorinated polyethylene, and polyoxymethylene (POM), can significantly enhance its mechanical properties, particularly toughness and impact strength [].
Q10: Are there any applications of poly-BCMO in membrane technology?
A11: Yes, poly-BCMO has been investigated for its potential in reverse osmosis membranes. Grafting 2-vinylpyridine onto poly-BCMO followed by quaternization yields membranes with promising properties for water purification [].
Q11: Can poly-BCMO be used in liquid crystalline applications?
A12: Copolymers of BCMO with specific bisphenols, such as 4,4′-dihydroxyazobenzene and 4,4′-dihydroxybenzophenone, have shown potential for liquid crystalline behavior []. This property makes them suitable for applications requiring anisotropic properties, such as in display technologies.
Q12: How does the structure of bisphenols used in copolymers with BCMO affect their liquid crystalline behavior?
A13: The structure of the bisphenol significantly influences the liquid crystalline behavior of BCMO copolymers. Linear bisphenols, like 4,4′-dihydroxyazobenzene, generally promote liquid crystallinity. Conversely, more bent bisphenols, such as bisphenol A, may hinder the formation of ordered liquid crystalline phases [, ].
Q13: What are the primary degradation pathways of poly-BCMO?
A14: Poly-BCMO exhibits relatively good thermostability, with weight loss generally starting above 260°C []. The degradation mechanisms can involve:
- Chain scission reactions: These reactions lead to a reduction in molecular weight and can be influenced by the presence of specific functional groups in the polymer backbone [].
- Oxetane ring opening: At elevated temperatures, the oxetane rings within the polymer can undergo ring-opening reactions, potentially leading to crosslinking and changes in the polymer's properties [].
Q14: How does the presence of azobenzene units influence the degradation of BCMO-based polymers?
A15: Incorporating azobenzene units into BCMO copolymers typically reduces their thermal stability. This decrease is attributed to the relatively lower bond dissociation energies of azo bonds compared to other linkages within the polymer backbone [].
Q15: What spectroscopic techniques are commonly used to characterize BCMO and its polymers?
A15: Several spectroscopic techniques prove valuable in characterizing BCMO and its polymers:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for determining polymer structure, composition, and tacticity. They provide insights into monomer sequencing in copolymers and confirm the presence of specific functional groups [, , , ].
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups present in BCMO monomers and polymers, aiding in structural analysis and monitoring polymerization progress [, ].
- Electron Spin Resonance (ESR) Spectroscopy: ESR is particularly useful for studying free radicals generated in BCMO and poly-BCMO upon irradiation. It provides information on the types of radicals formed, their stability, and potential reactions with oxygen [, , ].
Q16: How is computational chemistry employed in BCMO research?
A16: Computational tools like molecular dynamics simulations and conformational analysis are valuable for:
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